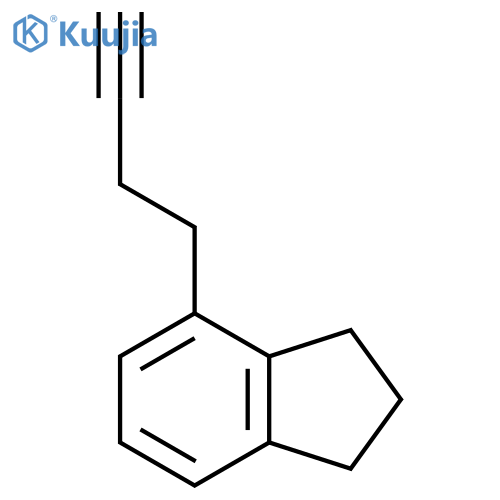Cas no 2229507-66-6 (4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene)

2229507-66-6 structure
商品名:4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene 化学的及び物理的性質
名前と識別子
-
- 4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene
- EN300-1747443
- 2229507-66-6
-
- インチ: 1S/C13H14/c1-2-3-6-11-7-4-8-12-9-5-10-13(11)12/h1,4,7-8H,3,5-6,9-10H2
- InChIKey: YFXRMTQORMIICG-UHFFFAOYSA-N
- ほほえんだ: C12C(=CC=CC=1CCC2)CCC#C
計算された属性
- せいみつぶんしりょう: 170.109550447g/mol
- どういたいしつりょう: 170.109550447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747443-1.0g |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene |
2229507-66-6 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1747443-0.1g |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene |
2229507-66-6 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1747443-0.25g |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene |
2229507-66-6 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1747443-2.5g |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene |
2229507-66-6 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1747443-0.5g |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene |
2229507-66-6 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1747443-1g |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene |
2229507-66-6 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1747443-5.0g |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene |
2229507-66-6 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1747443-0.05g |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene |
2229507-66-6 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1747443-5g |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene |
2229507-66-6 | 5g |
$3770.0 | 2023-09-20 | ||
| Enamine | EN300-1747443-10.0g |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene |
2229507-66-6 | 10g |
$5590.0 | 2023-06-03 |
4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
2229507-66-6 (4-(but-3-yn-1-yl)-2,3-dihydro-1H-indene) 関連製品
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量